Topological Polar Surface Area (TPSA) Advantage Over 1-[(3-Chloro-4-methoxyphenyl)sulfonyl]-3-methylpiperidine
The target compound exhibits a TPSA of 72.8 Ų, which is 17.8 Ų (32% higher) than that of 1-[(3-chloro-4-methoxyphenyl)sulfonyl]-3-methylpiperidine (55.0 Ų) [1]. This difference arises from the additional nitrogen atoms contributed by the pyrazole ring. In oral drug design, TPSA values below 140 Ų are generally favored for passive membrane permeation, but values that are too low (<60 Ų) may limit aqueous solubility [2]. The target compound's intermediate TPSA positions it in a range that balances permeability with solubility, potentially offering a more favorable developability profile than the simpler N-sulfonylpiperidine comparator.
| Evidence Dimension | Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | 72.8 Ų |
| Comparator Or Baseline | 1-[(3-Chloro-4-methoxyphenyl)sulfonyl]-3-methylpiperidine (CID 17616273): 55.0 Ų |
| Quantified Difference | Δ = +17.8 Ų (+32.4%) |
| Conditions | Computed by Cactvs 3.4.8.18 (PubChem release 2021.05.07) [1] |
Why This Matters
TPSA directly influences passive membrane permeability; the target compound's higher TPSA may confer improved aqueous solubility relative to the simpler methyl-substituted analog, an important consideration for biochemical assay design and lead optimization.
- [1] PubChem Compound Summary: CID 121188731 (target) and CID 17616273 (comparator). Computed Properties, TPSA values. National Center for Biotechnology Information (2024). View Source
- [2] Veber, D. F. et al. Molecular properties that influence the oral bioavailability of drug candidates. Journal of Medicinal Chemistry 45, 2615–2623 (2002). View Source
